

An In-Depth Technical Guide to the Physicochemical Characteristics of Benzyl Isoeugenol

Author: BenchChem Technical Support Team. **Date:** January 2026

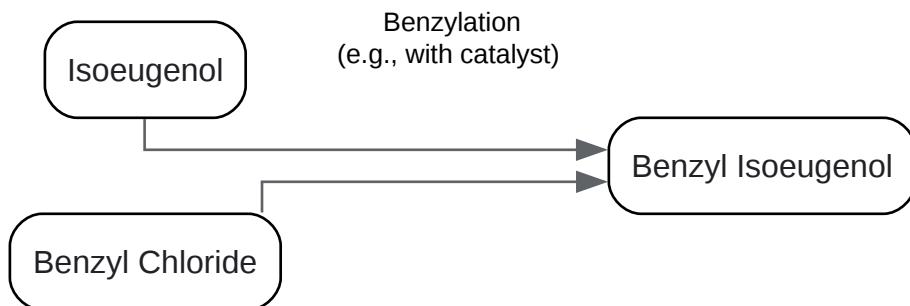
Compound of Interest

Compound Name: *Benzyl isoeugenol*

Cat. No.: B086836

[Get Quote](#)

This guide provides a comprehensive technical overview of the essential physicochemical properties of **benzyl isoeugenol**, a significant aromatic compound in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and methodologies for their validation. The structure of this guide is designed to provide a logical and in-depth exploration of **benzyl isoeugenol**'s characteristics, moving from its fundamental identity to its behavior in various systems.


Introduction and Molecular Identity

Benzyl isoeugenol (CAS 120-11-6), systematically named 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene, is a synthetic aromatic ether.^[1] It is derived from isoeugenol, a naturally occurring phenylpropanoid, through benzylation of the phenolic hydroxyl group.^[2] This structural modification enhances its stability and modulates its olfactory profile, resulting in a mild, sweet, spicy, and floral (carnation-like) aroma.^[3] Its primary applications are as a fragrance ingredient in perfumes, cosmetics, and personal care products, and as a flavoring agent in the food industry.^{[1][3]} A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and safety assessment.

Key Identifiers:

Identifier	Value
CAS Number	120-11-6
Molecular Formula	C ₁₇ H ₁₈ O ₂
Molecular Weight	254.32 g/mol
Synonyms	Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-(Benzylxy)-2-methoxy-4-(1-propenyl)benzene

Below is a diagram illustrating the synthesis route from isoeugenol to **benzyl isoeugenol**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Benzyl Isoeugenol**.

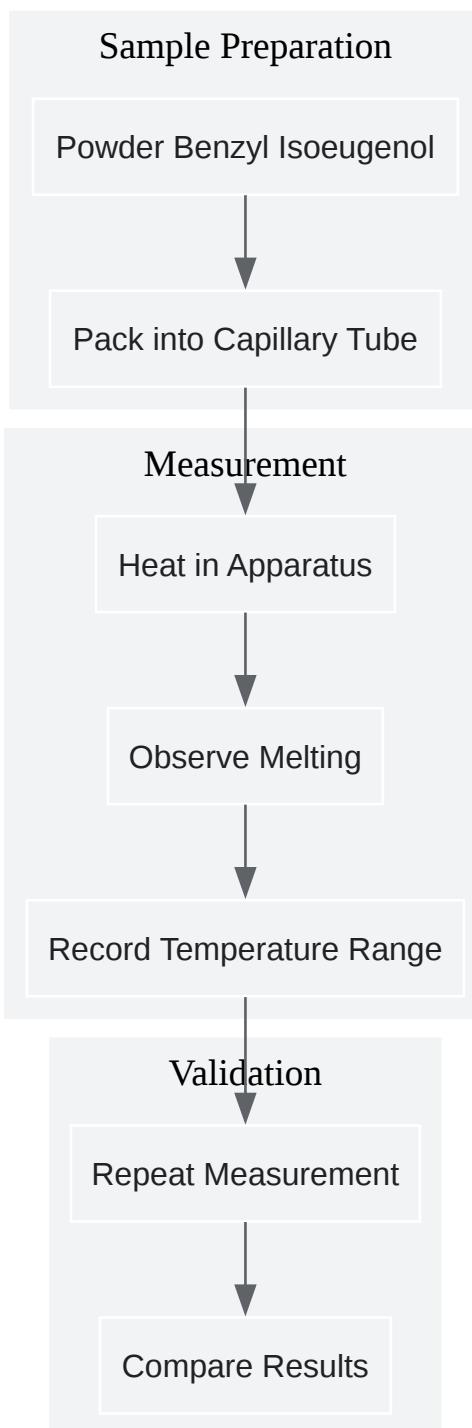
Physical and Chemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of **benzyl isoeugenol**, with data compiled from various sources.

Property	Value	Source(s)
Appearance	White to pinkish crystalline powder	
Melting Point	57-60 °C	[4]
Boiling Point	282 °C at 760 mmHg	
Flash Point	>93.33 °C (>200 °F) (Closed Cup)	[4]
Solubility in Water	2.344 mg/L at 25 °C (estimated)	
Solubility in Organic Solvents	Soluble in ethanol and oils	[5]
logP (Octanol/Water Partition Coefficient)	4.344 (estimated)	

Methodologies for Physicochemical Characterization

This section details the standardized experimental protocols for determining the key physicochemical properties of **benzyl isoeugenol**, grounded in the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally accepted as standard methods for safety testing.[\[6\]](#)[\[7\]](#)


Determination of Melting Point/Melting Range

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. The OECD Guideline 102 outlines several methods for its determination.[\[2\]](#)[\[8\]](#) For a crystalline powder like **benzyl isoeugenol**, the capillary tube method is highly suitable. This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the initial melting to complete liquefaction.[\[9\]](#)

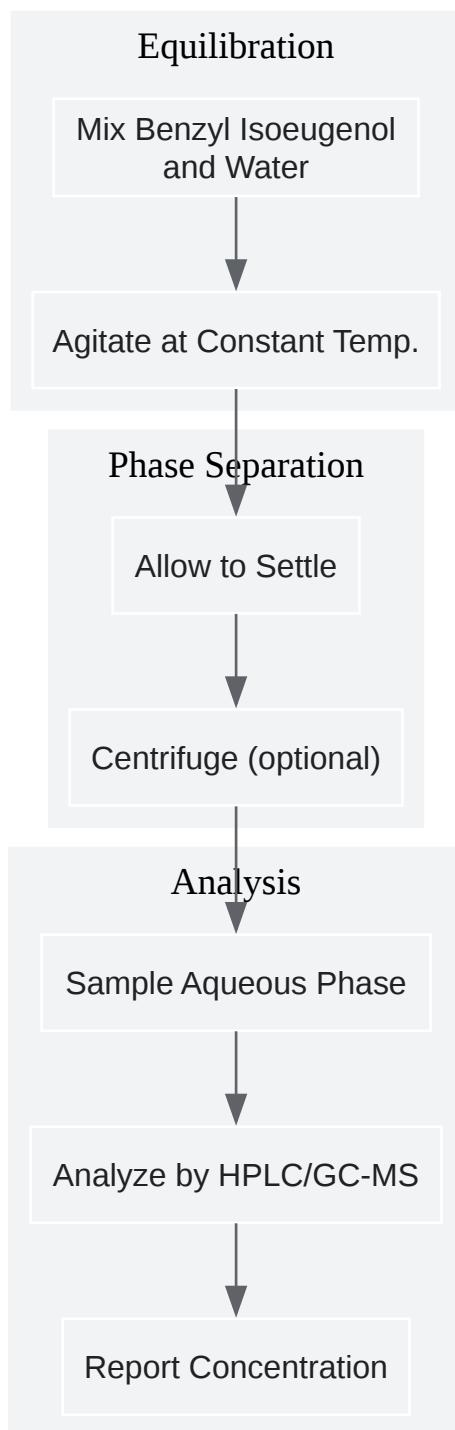
Experimental Protocol (Capillary Method - based on OECD 102):

- Sample Preparation: A small amount of dry **benzyl isoeugenol** is finely powdered and packed into a capillary tube to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a precision thermometer or digital temperature sensor is used.
- Procedure: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 10°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
- Observation: The temperatures at which the first drop of liquid appears and at which the last solid particle disappears are recorded. This range is the melting range.
- Validation: The procedure should be repeated at least twice. The results are considered valid if they are within a narrow range, indicating high purity.

The workflow for melting point determination is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Determination of Water Solubility

Principle: Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a substance. OECD Guideline 105 provides methods for determining the water solubility of chemicals.^{[5][10]} For substances with low water solubility like **benzyl isoeugenol**, the flask method is appropriate. This method involves saturating water with the substance and then measuring its concentration in the aqueous phase.

Experimental Protocol (Flask Method - based on OECD 105):

- Equilibration: An excess amount of **benzyl isoeugenol** is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The mixture is allowed to stand to allow undissolved solid to settle. Centrifugation may be used to facilitate separation.
- Sampling: A sample of the clear aqueous phase is carefully withdrawn.
- Analysis: The concentration of **benzyl isoeugenol** in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Validation: The experiment is performed in triplicate. The solubility is reported as the average concentration.

The workflow for water solubility determination is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for Water Solubility Determination.

Determination of the Partition Coefficient (logP)

Principle: The n-octanol/water partition coefficient (P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental partitioning and biological uptake. It is expressed as its logarithm (logP). The OECD Guideline 107 (Shake Flask Method) is a standard procedure for its determination.[4][11]

Experimental Protocol (Shake Flask Method - based on OECD 107):

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
- Test Solution Preparation: A known amount of **benzyl isoeugenol** is dissolved in the saturated n-octanol.
- Partitioning: A volume of the n-octanol solution is mixed with a volume of the saturated water in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the **benzyl isoeugenol** between the two phases until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate. Centrifugation can be used to ensure complete separation.
- Concentration Analysis: The concentration of **benzyl isoeugenol** in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC, GC-MS).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then determined.
- Validation: The experiment is repeated with different starting concentrations and phase volume ratios to ensure the consistency of the logP value.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of **benzyl isoeugenol**.

- Infrared (IR) Spectroscopy: The IR spectrum of **benzyl isoeugenol** will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include those for aromatic C-H stretching, C=C stretching of the aromatic rings and the propenyl group, C-O-C stretching of the ether linkages, and the C-H bending of the methyl and methylene groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: As an aromatic compound, **benzyl isoeugenol** is expected to absorb in the UV region. The UV-Vis spectrum, typically measured in a solvent like ethanol, will show absorption maxima (λ_{max}) characteristic of the substituted benzene rings.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure. The ^1H NMR spectrum will show distinct signals for the protons of the propenyl group, the methoxy group, the benzyl methylene group, and the aromatic rings, with chemical shifts and coupling patterns confirming their connectivity.[1] The ^{13}C NMR spectrum will complement this by showing signals for each unique carbon atom in the molecule.

Stability and Degradation

Benzyl isoeugenol is generally considered to be stable under normal storage conditions. However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as high temperatures, strong UV light, and in the presence of strong oxidizing or acidic agents. The ether linkage could potentially be a site for hydrolytic cleavage under acidic conditions, although it is generally more stable than an ester linkage. Thermal degradation at high temperatures may lead to the formation of various smaller aromatic and aliphatic compounds.[7] Stability testing, often involving accelerated aging studies at elevated temperatures and exposure to light, is crucial for determining its shelf-life in various formulations.[12][13]

Conclusion

The physicochemical characteristics of **benzyl isoeugenol** are well-defined, making it a versatile and predictable ingredient for its intended applications. The methodologies outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for the validation of these properties. A thorough understanding and application of these principles are essential for ensuring the quality, safety, and efficacy of products containing **benzyl isoeugenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. thebulkcart.com [thebulkcart.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. europarl.europa.eu [europarl.europa.eu]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. iltusa.com [iltusa.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of Benzyl Isoeugenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086836#physicochemical-characteristics-of-benzyl-isoeugenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com